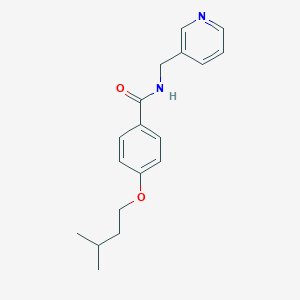![molecular formula C18H19NO4 B267622 N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the endocannabinoid transporter, which has been shown to have a significant impact on the endocannabinoid system.
Mecanismo De Acción
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide is a potent inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of endocannabinoids into the presynaptic neuron. By inhibiting this transporter, N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide increases the concentration of endocannabinoids in the synapse, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide in lab experiments is its potency as an inhibitor of the endocannabinoid transporter. This allows for precise manipulation of the endocannabinoid system in vitro. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its analgesic and anti-inflammatory effects.
Métodos De Síntesis
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide can be synthesized by the reaction of N-(2-hydroxyphenyl)acetamide with allyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-methoxyphenol in the presence of sodium hydride to yield N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications, including its potential use as an analgesic, anti-inflammatory, and neuroprotective agent. It has also been shown to have potential as an anti-cancer agent.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO4/c1-3-12-22-15-9-5-4-8-14(15)19-18(20)13-23-17-11-7-6-10-16(17)21-2/h3-11H,1,12-13H2,2H3,(H,19,20) |
Clave InChI |
JEIGBMITPKGCJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267539.png)
![4-[(phenylacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B267540.png)

![N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267544.png)
![4-[(2-Benzylphenoxy)methyl]piperidine](/img/structure/B267546.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B267550.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-isopropoxybenzamide](/img/structure/B267551.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)
![2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267557.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267560.png)
![4-[(anilinocarbonyl)amino]-N-butylbenzamide](/img/structure/B267561.png)
![N-(tert-butyl)-4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B267562.png)